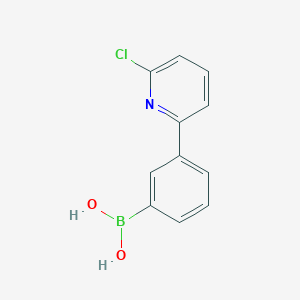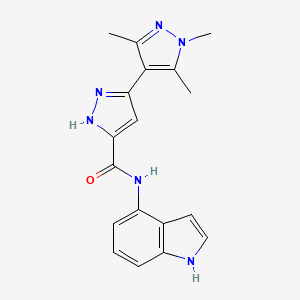
N-(1H-indol-4-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features an indole moiety fused with a bipyrazole structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of N-(1H-indol-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves multiple steps, starting with the preparation of the indole and bipyrazole precursors. Common synthetic routes include:
Análisis De Reacciones Químicas
N-(1H-indol-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-(1H-indol-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(1H-indol-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The bipyrazole structure contributes to the compound’s stability and enhances its binding affinity to the targets .
Comparación Con Compuestos Similares
N-(1H-indol-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can be compared with other indole and pyrazole derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as 1H-pyrazole-3-carboxamide and 3,5-dimethylpyrazole have similar structures and are used in various chemical and biological applications.
The unique combination of the indole and bipyrazole moieties in N-(1H-indol-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide makes it a valuable compound for research and development in multiple scientific fields.
Propiedades
Fórmula molecular |
C18H18N6O |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-(1H-indol-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N6O/c1-10-17(11(2)24(3)23-10)15-9-16(22-21-15)18(25)20-14-6-4-5-13-12(14)7-8-19-13/h4-9,19H,1-3H3,(H,20,25)(H,21,22) |
Clave InChI |
BPNQFPKISAUQPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CC=CC4=C3C=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


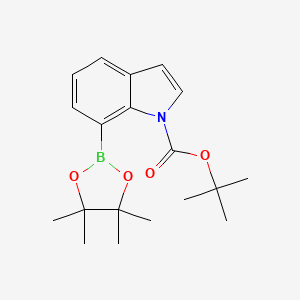
![7-Bromo-1-(4-ethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090006.png)
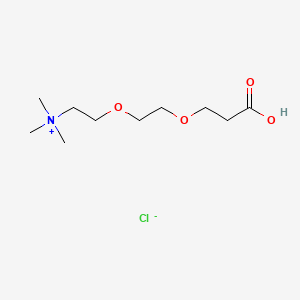
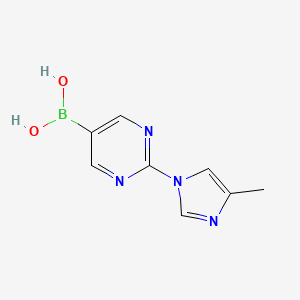
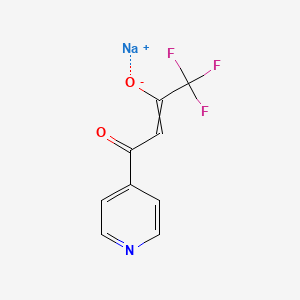
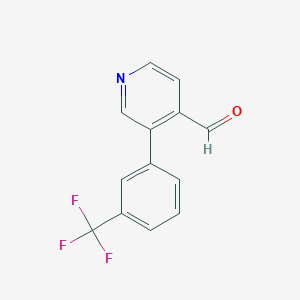
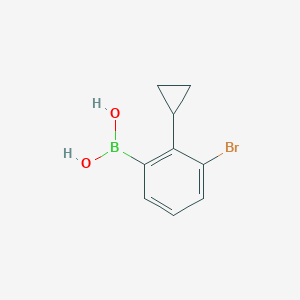
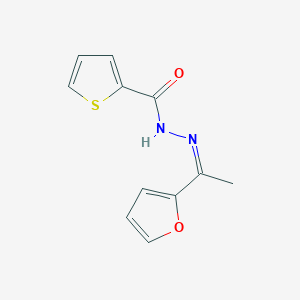
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090044.png)
![4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol](/img/structure/B14090053.png)
![7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090057.png)
![2-benzyl-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14090061.png)
![4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine](/img/structure/B14090062.png)
